- An Efficient and Practical Synthesis of SalmeterolOrganic Preparations and Procedures International, 2015, 47(2), 168-172,
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

97664-55-6 structure
상품 이름:6-(4-Phenylbutoxy)hexylbenzylamine
6-(4-Phenylbutoxy)hexylbenzylamine 화학적 및 물리적 성질
이름 및 식별자
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- 인치: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- 미소: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 339.25600
- 동위원소 질량: 339.256214676g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 14
- 복잡도: 282
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.2
- 토폴로지 분자 극성 표면적: 21.3Ų
실험적 성질
- 색과 성상: No date available
- 밀도: 1.0±0.1 g/cm3
- 융해점: No date available
- 비등점: 467.2±38.0 °C at 760 mmHg
- 플래시 포인트: 207.3±16.2 °C
- PSA: 21.26000
- LogP: 5.76700
- 증기압: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine 세관 데이터
- 세관 번호:2922199090
- 세관 데이터:
?? ?? ??:
2922199090개요:
2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다
요약:
2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D252406-250g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 250g |
$4980 | 2024-08-03 | |
Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-50g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 50g |
$1590 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-1kg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1kg |
$17800 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine, |
97664-55-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
Ambeed | A430969-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 98+% | 250mg |
$25.0 | 2024-04-16 | |
Aaron | AR00H8PN-100mg |
1,13-Diphenyl-12-aza-5-oxatridecane |
97664-55-6 | 98% | 100mg |
$69.00 | 2025-02-11 |
6-(4-Phenylbutoxy)hexylbenzylamine 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
참조
Synthetic Routes 2
Synthetic Routes 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
참조
- Preparation of salmeterol and salts thereof, India, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Synthetic Routes 5
반응 조건
참조
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
Synthetic Routes 6
반응 조건
참조
- Enantioselective synthesis of salmeterol via asymmetric borane reductionTetrahedron Letters, 1994, 35(50), 9375-8,
Synthetic Routes 7
반응 조건
1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C
1.2 -
1.2 -
참조
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2008, 19(15), 1824-1828,
Synthetic Routes 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C
참조
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
Synthetic Routes 9
반응 조건
1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide
참조
- A new synthetic approach to salmeterolSynthetic Communications, 1999, 29(12), 2155-2162,
Synthetic Routes 10
반응 조건
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
참조
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
Synthetic Routes 11
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C
참조
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amineJournal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762,
Synthetic Routes 12
반응 조건
1.1 Solvents: Acetonitrile ; overnight, rt
참조
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 1-Bromo-4-phenylbutane
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
- 1,6-Hexanediol
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine 관련 문헌
-
1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 관련 제품
- 2229689-65-8(3-(4-bromo-5-methoxythiophen-2-yl)prop-2-en-1-ol)
- 2167580-24-5(4-(5-chloropyridin-3-yl)pyrrolidine-3-carboxylic acid)
- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)
- 2097912-62-2(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide)
- 2174007-53-3(3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate)
- 76967-10-7(4-fluoro-2-phenylbenzaldehyde)
- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)
- 1601815-87-5(1-(3-bromophenyl)-2-iodoethan-1-ol)
- 1222708-36-2(N-(oxolan-2-yl)methyl-1-{3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine-3-carboxamide)
- 2165966-30-1(trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

순결:99.9%
재다:200kg
가격 ($):문의